N-(2-bromophenyl)thian-4-amine
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Overview
Description
N-(2-bromophenyl)thian-4-amine is a chemical compound with the molecular formula C11H14BrNS. It is a member of the thiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a thian-4-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)thian-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)thian-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-bromophenyl)thian-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)thian-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . In cancer cells, it can induce apoptosis by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: This compound shares a similar structure but differs in the position of the bromine atom.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another related compound with additional functional groups.
Uniqueness
N-(2-bromophenyl)thian-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14BrNS |
---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(2-bromophenyl)thian-4-amine |
InChI |
InChI=1S/C11H14BrNS/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
JLYRHPHAGKKEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC2=CC=CC=C2Br |
Origin of Product |
United States |
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